Hydrogen dichromate

Description

Properties

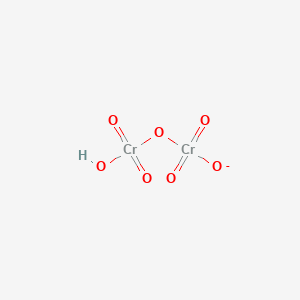

Molecular Formula |

Cr2HO7- |

|---|---|

Molecular Weight |

217 g/mol |

IUPAC Name |

hydroxy-(oxido(dioxo)chromio)oxy-dioxochromium |

InChI |

InChI=1S/2Cr.H2O.6O/h;;1H2;;;;;;/q;+1;;;;;;;-1/p-1 |

InChI Key |

CKFPJYCOKVCPLO-UHFFFAOYSA-M |

SMILES |

O[Cr](=O)(=O)O[Cr](=O)(=O)[O-] |

Canonical SMILES |

O[Cr](=O)(=O)O[Cr](=O)(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Theoretical Investigations into the Structure of Hydrogen Dichromate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrogen dichromate anion, HCr₂O₇⁻, while less common than its deprotonated counterpart, the dichromate ion (Cr₂O₇²⁻), plays a role in aqueous chromate-dichromate equilibria, particularly in acidic solutions. Understanding its structural and electronic properties is crucial for a complete picture of chromium chemistry in various applications, including as an oxidizing agent and in certain biological contexts. Due to its transient nature, experimental characterization of the isolated this compound ion is challenging. Consequently, theoretical and computational studies provide an indispensable avenue for elucidating its molecular structure, bonding, and vibrational properties.

This technical guide provides an overview of the theoretical approaches used to study the structure of the this compound ion. In the absence of extensive specific literature for HCr₂O₇⁻, this guide will draw upon the well-documented structural parameters of the dichromate ion (Cr₂O₇²⁻) and discuss the anticipated structural modifications upon protonation.

The Structure of the Dichromate Anion (Cr₂O₇²⁻): A Foundation

The dichromate anion consists of two tetrahedral CrO₄ units that share a common oxygen atom.[1] Each chromium atom is in a +6 oxidation state and is bonded to three terminal oxygen atoms and one bridging oxygen atom.[1][2] The overall geometry is non-linear.[3]

Table 1: Typical Structural Parameters of the Dichromate Ion (Cr₂O₇²⁻)

| Parameter | Description | Typical Value |

| Bond Lengths | ||

| Cr-O (terminal) | The distance between a chromium atom and a non-bridging oxygen atom. | ~1.63 Å |

| Cr-O (bridging) | The distance between a chromium atom and the shared, bridging oxygen atom. | ~1.79 Å |

| Bond Angles | ||

| O(terminal)-Cr-O(terminal) | The angle between two terminal oxygen atoms bonded to the same chromium atom. | ~109.5° (tetrahedral) |

| O(bridging)-Cr-O(terminal) | The angle between the bridging oxygen and a terminal oxygen bonded to the same chromium atom. | ~106° |

| Cr-O-Cr | The angle formed by the two chromium atoms and the bridging oxygen atom. | ~124° - 128° |

Note: These values are approximate and can vary depending on the crystal structure and the specific theoretical method used for calculation.

The this compound Anion (HCr₂O₇⁻): A Theoretical Perspective

Protonation of the dichromate ion to form this compound is expected to occur at one of the terminal oxygen atoms, as these are more electron-rich than the bridging oxygen. This protonation will induce changes in the local geometry and the overall electronic structure of the anion.

Table 2: Predicted Structural Changes upon Protonation of Dichromate

| Parameter | Expected Change in HCr₂O₇⁻ | Rationale |

| Bond Lengths | ||

| Cr-OH | The bond between the chromium and the newly formed hydroxyl group will be longer than the terminal Cr-O bonds. | The formation of the O-H bond will draw electron density away from the Cr-O bond, weakening it. |

| Cr-O (terminal, unprotonated) | May experience slight shortening. | Rehybridization and redistribution of electron density. |

| Cr-O (bridging) | Likely to be minimally affected. | The protonation site is relatively distant from the bridging oxygen. |

| O-H | A new bond will be formed. | The addition of a proton to a terminal oxygen. |

| Bond Angles | ||

| Cr-O-H | A new bond angle will be introduced. | The geometry around the protonated oxygen will be bent. |

| O(terminal)-Cr-O(terminal) | Angles involving the protonated oxygen will be altered. | Steric and electronic effects of the new hydroxyl group. |

| Cr-O-Cr | May experience a slight change due to the overall redistribution of charge. | The asymmetry introduced by the proton could slightly perturb the bridging angle. |

Experimental and Theoretical Methodologies

The study of the this compound structure, like that of many inorganic ions, relies on a combination of experimental techniques and theoretical calculations.

Experimental Protocols

While direct experimental determination of the gas-phase or isolated structure of HCr₂O₇⁻ is difficult, information can be inferred from spectroscopic studies of concentrated acidic solutions of dichromates and from the crystal structures of salts containing the this compound anion. Key experimental techniques would include:

-

X-ray Crystallography: Provides precise bond lengths and angles for the ion within a crystal lattice. The structure in the solid state, however, is influenced by crystal packing forces and intermolecular interactions.

-

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The frequencies of the stretching and bending modes are sensitive to the bond strengths and molecular geometry. Theoretical calculations are crucial for assigning the observed spectral bands to specific vibrational motions.

Theoretical Protocols: A DFT Approach

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometry of molecules.[4] A typical workflow for a theoretical study of the this compound anion would involve the following steps:

-

Initial Structure Generation: A plausible initial 3D structure of the HCr₂O₇⁻ ion is created. This can be based on the known structure of the dichromate ion with a proton added to a terminal oxygen.

-

Geometry Optimization: The energy of the initial structure is minimized with respect to the positions of its atoms. This process finds the most stable (lowest energy) geometry of the ion.[4] This is an iterative process where the forces on the atoms are calculated, and the atoms are moved in the direction that lowers the energy until a minimum is reached.

-

Frequency Calculation: Once the optimized geometry is found, a vibrational frequency calculation is performed.[4] This serves two main purposes:

-

It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

It predicts the IR and Raman spectra of the molecule, which can be compared with experimental data.

-

-

Analysis of Electronic Properties: Further analysis of the optimized wavefunction can provide insights into the bonding, charge distribution, and molecular orbitals of the ion.

The choice of the functional and basis set is critical for the accuracy of DFT calculations.[4] For a transition metal-containing ion like this compound, a functional that performs well for such systems (e.g., B3LYP, M06) and a basis set that includes polarization and diffuse functions would be appropriate.

Visualization of Theoretical Workflow

The logical flow of a theoretical investigation into the structure of this compound can be visualized as follows:

Conclusion

While direct experimental data on the isolated this compound anion is scarce, theoretical studies, primarily using Density Functional Theory, provide a powerful tool for predicting its structure and properties. By building upon the known geometry of the dichromate ion, computational models can predict the structural perturbations induced by protonation, offering valuable insights into the chemistry of this important chromium species. The synergy between theoretical calculations and spectroscopic experiments is key to achieving a comprehensive understanding of the structure and reactivity of such ions.

References

A Computational Chemistry Perspective on Dichromic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichromic acid (H₂Cr₂O₇) is a powerful oxidizing agent and a key species in the chemistry of hexavalent chromium. Understanding its molecular structure, vibrational properties, and reactivity is crucial for applications ranging from organic synthesis to toxicology and drug development. This technical guide provides an in-depth overview of the computational chemistry methodologies employed to investigate dichromic acid. Due to a scarcity of published, peer-reviewed computational data specifically for dichromic acid, this document focuses on the established theoretical protocols, drawing parallels from studies on the related chromic acid (H₂CrO₄) and other transition metal complexes. It serves as a blueprint for researchers aiming to conduct theoretical studies on dichromic acid, detailing the necessary computational steps, from geometry optimization to the prediction of thermochemical properties.

Introduction

Dichromic acid is a chromium oxoacid that exists in equilibrium with chromic acid in aqueous solutions, with the equilibrium being highly dependent on pH.[1][2] While its salts, dichromates, are widely used as oxidizing agents in various chemical transformations, the free acid itself is less well-characterized experimentally in its pure form.[3][4] Computational chemistry offers a powerful avenue to elucidate the intrinsic properties of dichromic acid, providing insights into its geometry, stability, and electronic structure that are often difficult to obtain through experimental means alone.[5]

This guide will detail the theoretical framework for studying dichromic acid, with a focus on Density Functional Theory (DFT), a workhorse of modern computational chemistry. We will outline the typical workflow for such a study, from initial structure generation to the calculation of spectroscopic and thermodynamic data.

Theoretical Methodology

The computational investigation of a molecule like dichromic acid follows a structured workflow. This process is designed to identify the most stable molecular structure and then to predict its various chemical and physical properties.

Geometry Optimization

The first and most critical step in computational analysis is geometry optimization.[6][7] This process aims to find the coordinates of the atoms that correspond to the lowest energy, and therefore the most stable, conformation of the molecule on its potential energy surface. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum energy geometry is reached.[8]

For a molecule containing a transition metal like chromium, the choice of theoretical method is crucial.[9][10]

-

Density Functional Theory (DFT): DFT has proven to be a robust and efficient method for studying transition metal compounds, offering a good balance between accuracy and computational cost.[11][12]

-

Functionals: Hybrid functionals, such as B3LYP, are widely used and have demonstrated reliability for a broad range of molecules.[5] More modern, dispersion-corrected functionals may also be employed for higher accuracy.

-

Basis Sets: Pople-style basis sets, such as 6-31G(d,p) or the larger 6-311+G(2d,p), are commonly used for geometry optimizations.[5] The inclusion of polarization (d,p) and diffuse (+) functions is important for accurately describing the electron distribution in molecules with lone pairs and for calculating properties like electron affinity.

-

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed.[13] This serves two main purposes:

-

Confirmation of a True Minimum: A stable molecule will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point on the potential energy surface, not a true minimum.

-

Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to predict the molecule's IR spectrum, which can be compared with experimental data if available.

Thermochemical Analysis

From the results of the geometry optimization and vibrational frequency analysis, various thermodynamic properties can be calculated. These properties are crucial for understanding the stability and reactivity of the molecule. The standard thermodynamic properties of interest include:

-

Enthalpy of Formation (ΔHf°)

-

Gibbs Free Energy of Formation (ΔGf°)

-

Entropy (S°)

These values are typically calculated at standard conditions (298.15 K and 1 atm).

Predicted Physicochemical and Thermochemical Data

Table 1: Computed Physicochemical Properties of Dichromic Acid

| Property | Value | Source |

| Molecular Formula | Cr₂H₂O₇ | [14] |

| IUPAC Name | hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium | [14] |

| Molar Mass | 218.00 g/mol | [14] |

| Monoisotopic Mass | 217.861062 Da | [14] |

Table 2: Hypothetical Optimized Geometry of Dichromic Acid (DFT/B3LYP/6-31G(d,p))

| Parameter | Value |

| Bond Lengths (Å) | |

| Cr-O (bridging) | 1.78 |

| Cr=O (terminal) | 1.60 |

| Cr-OH | 1.65 |

| O-H | 0.97 |

| Bond Angles (°) ** | |

| Cr-O-Cr | 125.0 |

| O=Cr=O | 110.0 |

| O=Cr-O (bridging) | 109.5 |

| Cr-O-H | 108.0 |

| Dihedral Angles (°) ** | |

| H-O-Cr-O | 180.0 |

Table 3: Hypothetical Vibrational Frequencies for Dichromic Acid (DFT/B3LYP/6-31G(d,p))

| Vibrational Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Description |

| 1 | 3650 | 50 | O-H stretch |

| 2 | 980 | 250 | Cr=O symmetric stretch |

| 3 | 950 | 280 | Cr=O asymmetric stretch |

| 4 | 750 | 150 | Cr-O-Cr asymmetric stretch |

| 5 | 550 | 120 | Cr-O-Cr symmetric stretch |

| 6 | 450 | 80 | O-Cr=O bending |

Experimental and Computational Protocols

This section details the methodologies that would be employed in a computational study of dichromic acid.

Computational Workflow Protocol

-

Initial Structure Generation: A 3D structure of dichromic acid is built using molecular modeling software. The initial geometry can be based on known crystal structures of dichromate salts or on chemical intuition.

-

Geometry Optimization: The initial structure is optimized using a DFT method, for example, the B3LYP functional with the 6-31G(d,p) basis set. The optimization is continued until the forces on the atoms are negligible and the geometry converges to a stationary point on the potential energy surface.

-

Vibrational Frequency Calculation: A frequency calculation is performed at the same level of theory as the optimization to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the predicted vibrational spectrum.

-

Single-Point Energy Calculation: To obtain a more accurate electronic energy, a single-point energy calculation can be performed on the optimized geometry using a higher level of theory (e.g., a larger basis set like 6-311+G(2d,p) or a different functional).

-

Thermochemical Analysis: The output from the frequency calculation is used to compute thermodynamic properties such as enthalpy, Gibbs free energy, and entropy at a specified temperature and pressure.

Experimental Protocol: Titration for Chromate-Dichromate Equilibrium

While this guide focuses on computational chemistry, understanding the experimental context is vital. The equilibrium between chromate (B82759) and dichromate, which involves the formation of dichromic acid in acidic conditions, can be investigated using simple acid-base titrations.

-

Preparation of Potassium Chromate Solution: A standard solution of potassium chromate (K₂CrO₄) is prepared in deionized water. The solution will have a characteristic yellow color.

-

Acidification: A dilute strong acid, such as sulfuric acid (H₂SO₄), is slowly added to the potassium chromate solution. The color of the solution will change from yellow to orange, indicating the formation of dichromate ions (Cr₂O₇²⁻).

-

Basification: To reverse the equilibrium, a dilute strong base, such as sodium hydroxide (B78521) (NaOH), is added to the orange solution. This will shift the equilibrium back towards the chromate ion, and the solution will turn yellow again.

-

Monitoring: The pH of the solution can be monitored throughout the process to correlate the color changes with the acidity of the medium.

Visualizations of Key Processes

Diagram 1: Computational Chemistry Workflow

Caption: A typical workflow for the computational analysis of a molecule like dichromic acid.

Diagram 2: Chromate-Dichromate Equilibrium

Caption: The pH-dependent equilibrium between chromate and dichromate ions.

Diagram 3: Proposed Mechanism of Alcohol Oxidation

Caption: A simplified mechanism for the oxidation of a primary alcohol by dichromate.

Conclusion

While a comprehensive, peer-reviewed computational dataset for dichromic acid remains to be published, the methodologies for such an investigation are well-established. This technical guide outlines the necessary theoretical framework, centered on Density Functional Theory, to perform a thorough computational analysis of dichromic acid. By following the detailed protocols for geometry optimization, vibrational analysis, and thermochemical calculations, researchers can predict the key properties of this important chromium species. The provided workflows and diagrams serve as a valuable resource for initiating and guiding future computational studies on dichromic acid, which will undoubtedly contribute to a deeper understanding of its role in chemistry, materials science, and biology.

References

- 1. Dichromate: Structure, Properties & Uses Explained [vedantu.com]

- 2. A chromate–dichromate equilibrium | Class experiment | RSC Education [edu.rsc.org]

- 3. Oxidation of Alcohols by Chromium(VI) | Chem Lab [chemlab.truman.edu]

- 4. byjus.com [byjus.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. arxiv.org [arxiv.org]

- 12. Density functional theory calculations and vibrational spectral analysis of 3,5-(dinitrobenzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Dichromic acid | Cr2H2O7 | CID 26090 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Dichromic Acid (H₂Cr₂O₇)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize dichromic acid (H₂Cr₂O₇). Due to the inherent instability of free dichromic acid, this guide focuses on the spectroscopic analysis of its corresponding anion, the dichromate ion (Cr₂O₇²⁻), in aqueous solutions. The equilibrium between chromate (B82759) (CrO₄²⁻) and dichromate ions is pH-dependent, a crucial factor in its characterization.

Chemical Equilibria in Aqueous Solutions

In aqueous solutions, dichromic acid is part of a complex equilibrium with chromic acid (H₂CrO₄), the chromate ion (CrO₄²⁻), and the hydrogen chromate ion (HCrO₄⁻). The predominant species is dependent on the pH of the solution.

The key equilibria are as follows:

-

H₂CrO₄ ⇌ HCrO₄⁻ + H⁺

-

HCrO₄⁻ ⇌ CrO₄²⁻ + H⁺

-

2 HCrO₄⁻ ⇌ Cr₂O₇²⁻ + H₂O

In strongly acidic solutions, the equilibrium favors the formation of the dichromate ion (Cr₂O₇²⁻). At higher concentrations in these acidic conditions, further polymerization can lead to the formation of trichromates and tetrachromates.[1]

UV-Visible Spectroscopy

UV-Visible spectroscopy is a primary technique for the quantitative analysis of dichromate in solution. The characteristic absorption bands of the dichromate ion provide a means for its identification and quantification.

Quantitative Data

| Species | Wavelength (λmax) | Molar Absorptivity (ε) | Conditions |

| Cr₂O₇²⁻ | ~257 nm | ~3700 L mol⁻¹ cm⁻¹ | Acidic (e.g., 0.001 M HClO₄) |

| ~350 nm | ~2900 L mol⁻¹ cm⁻¹ | Acidic (e.g., 0.001 M HClO₄) | |

| HCrO₄⁻ | ~350 nm | - | Acidic solution |

| CrO₄²⁻ | ~372 nm | ~4830 L mol⁻¹ cm⁻¹ | Alkaline (e.g., pH 9) |

Note: Molar absorptivity values can vary slightly depending on the solvent, ionic strength, and temperature.

A study of ethylenediammonium dichromate in DMSO showed absorption maxima that can be attributed to the dichromate species.[2] In acidic solutions of potassium dichromate, absorbance maxima are observed at approximately 257 nm and 350 nm.[3]

Experimental Protocol: UV-Visible Spectroscopy of Dichromate

-

Preparation of Solutions:

-

Prepare a stock solution of potassium dichromate (K₂Cr₂O₇) in deionized water.

-

To ensure the predominance of the dichromate species, acidify the solution by adding a small amount of a strong acid, such as perchloric acid or sulfuric acid, to achieve a pH below 2.[3] For example, a 0.001 M perchloric acid solution is commonly used.[3]

-

Prepare a series of standard solutions of varying concentrations by diluting the stock solution with the acidified deionized water.

-

-

Instrumentation and Measurement:

-

Use a calibrated UV-Visible spectrophotometer.

-

Set the wavelength range to scan from 200 nm to 600 nm to encompass the characteristic absorption peaks.

-

Use the acidified deionized water as a blank to zero the instrument.

-

Measure the absorbance of each standard solution and the unknown sample at the wavelengths of maximum absorbance (λmax), typically around 257 nm and 350 nm for dichromate.[1][3]

-

-

Data Analysis:

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Use the calibration curve to determine the concentration of dichromate in the unknown sample.

-

Vibrational Spectroscopy: Raman and Infrared (IR)

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides detailed information about the molecular structure and bonding within the dichromate ion.

Quantitative Data: Raman Spectroscopy

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

| Symmetric Stretch | ~900-908 | Terminal Cr=O stretching |

| Bridge Vibration | ~200-240 | Cr-O-Cr bending mode |

The Raman spectrum of dichromate is characterized by a strong band around 900 cm⁻¹, which is attributed to the symmetric stretching of the terminal Cr=O bonds.[4] Another key feature is the band in the 200-240 cm⁻¹ region, which corresponds to the bending mode of the Cr-O-Cr bridge.[4]

Experimental Protocol: Raman Spectroscopy of Dichromate

-

Sample Preparation:

-

Prepare an aqueous solution of potassium dichromate in deionized water. Acidify the solution as described for UV-Vis spectroscopy to ensure the predominance of the dichromate species.

-

The concentration should be sufficiently high to obtain a good signal-to-noise ratio.

-

-

Instrumentation and Measurement:

-

Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm).

-

Calibrate the spectrometer using a known standard (e.g., silicon).

-

Acquire the Raman spectrum over a spectral range that includes the characteristic vibrational modes of dichromate, typically from 100 cm⁻¹ to 1200 cm⁻¹.[5]

-

Adjust the laser power, acquisition time, and number of accumulations to optimize the signal quality while avoiding sample degradation.

-

-

Data Analysis:

-

Identify the characteristic Raman bands for the dichromate ion. The presence of the Cr-O-Cr bridge vibration is a key indicator of the dichromate species.[4]

-

Infrared (IR) Spectroscopy

While Raman spectroscopy is well-suited for studying aqueous solutions due to the weak Raman scattering of water, IR spectroscopy can also be employed, particularly for solid samples or in non-aqueous solvents. The dichromate ion exhibits characteristic IR absorption bands corresponding to its vibrational modes. For instance, in bis(4-aminopyridinium) dichromate, characteristic bands of the dichromate chromophore are observed in the IR spectrum.[6]

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of dichromate solutions.

Logical Relationship of Chromium(VI) Species in Aqueous Solution

Caption: pH-dependent equilibrium of chromium(VI) species in water.

References

Chromic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Definition and Chemical Formula

Chromic acid is a term that encompasses a range of compounds generated from the acidification of solutions containing chromate (B82759) and dichromate anions, or by dissolving chromium trioxide in sulfuric acid.[1] The molecular species, chromic acid, has the chemical formula H₂CrO₄ .[2][3] However, the term is most commonly used to refer to a mixture created by adding concentrated sulfuric acid to a dichromate solution.[2] This mixture may contain various compounds, including solid chromium trioxide (CrO₃), which is the anhydride (B1165640) of chromic acid.[2][4]

Another related compound is dichromic acid (H₂Cr₂O₇) , which can be considered the product of adding chromium trioxide to molecular chromic acid.[5] Chromic acid contains chromium in the +6 oxidation state, also known as hexavalent chromium (Cr(VI)).[1][6] This high oxidation state makes it a powerful and corrosive oxidizing agent.[2]

The IUPAC name for H₂CrO₄ is dihydroxidodioxidochromium, and it is also known as tetraoxochromic acid or chromic(VI) acid.[3][5]

Physicochemical Properties

Chromic acid and its related compounds exhibit distinct physical and chemical properties critical for their application and handling. The properties of molecular chromic acid (H₂CrO₄) are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | H₂CrO₄ | [1][2] |

| Molar Mass | 118.008 g/mol | [2][5] |

| Appearance | Dark purplish-red crystalline solid or powder | [2][7][8] |

| Odor | Odorless | [2] |

| Density | 1.201 g/cm³ | [2][5][7] |

| Melting Point | 197 °C (387 °F; 470 K) | [2][7] |

| Boiling Point | 250 °C (482 °F; 523 K) (decomposes) | [2][7] |

| Solubility in Water | 169 g/100 mL | [2] |

| Acidity (pKa) | -0.8 to 1.6 | [2][4][7] |

| CAS Number | 7738-94-5 | [2][9][10] |

Key Experimental Protocols

Chromic acid is a versatile reagent in various laboratory and industrial processes. Detailed methodologies for some of its key applications are provided below.

Cleaning Laboratory Glassware

A solution of chromic acid in sulfuric acid is a potent oxidizing agent used to clean laboratory glassware of organic residues.[2]

Preparation of Chromic Acid Cleaning Solution:

-

In a suitable container, dissolve 20 grams of sodium dichromate (Na₂Cr₂O₇) or potassium dichromate (K₂Cr₂O₇) in approximately 100 mL of distilled water to form a paste.[5][7]

-

Carefully and slowly add 300 mL of concentrated sulfuric acid (H₂SO₄) to the paste with continuous stirring.[5][7] The addition of acid is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Allow the solution to cool. The final solution is stored in a glass-stoppered bottle. The solution can be reused until it turns green, indicating the reduction of Cr(VI) to Cr(III).[7]

Glassware Cleaning Procedure:

-

Pre-rinse the glassware with tap water to remove loose contaminants.

-

Immerse the glassware in the chromic acid cleaning solution. For heavily soiled items, an overnight soak may be necessary.[7]

-

Carefully remove the glassware from the solution and rinse thoroughly under running tap water to remove all traces of the acid.

-

Finally, rinse the glassware multiple times with deionized or distilled water.

References

- 1. grokipedia.com [grokipedia.com]

- 2. SOP for Cleaning of Microbiological Glassware with Chromic Acid Mixture | Pharmaguideline [pharmaguideline.com]

- 3. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 4. Jones oxidation - Wikipedia [en.wikipedia.org]

- 5. pharmabeginers.com [pharmabeginers.com]

- 6. benchchem.com [benchchem.com]

- 7. 6.4 Washing and cleaning of laboratory glassware | Dairy Knowledge Portal [dairyknowledge.in]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Mechanisms of Chromium-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

Potassium Dichromate as an Oxidizing Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the properties and applications of potassium dichromate (K₂Cr₂O₇) as a potent oxidizing agent in various chemical contexts. Potassium dichromate is a widely utilized reagent in both industrial and laboratory settings, valued for its stability, non-deliquescent nature, and specific oxidative capabilities.[1][2] As a hexavalent chromium compound, it is a powerful oxidizing agent, though milder and more selective than potassium permanganate (B83412).[2][3][4] This document outlines its fundamental physicochemical and electrochemical properties, reaction mechanisms, and detailed protocols for its application in analytical chemistry and organic synthesis.

Core Physicochemical and Electrochemical Properties

Potassium dichromate is a bright, red-orange crystalline ionic solid.[1][3][4][5] Unlike the more industrially common sodium dichromate, the potassium salt is not deliquescent, making it a reliable primary standard in volumetric analysis.[1][2][3]

Data Presentation: Physicochemical Properties

| Property | Value | References |

| Chemical Formula | K₂Cr₂O₇ | [1][3] |

| Molar Mass | 294.185 g/mol | [1][3] |

| Appearance | Red-orange crystalline solid | [1][3] |

| Density | 2.676 g/cm³ (solid) | [1][3] |

| Melting Point | 398 °C (671 K) | [1][3] |

| Boiling Point | 500 °C (773 K), decomposes | [1][3] |

| Solubility in Water | 4.9 g/100 mL (0 °C), 13 g/100 mL (20 °C), 102 g/100 mL (100 °C) | [1] |

| Solubility in Other Solvents | Insoluble in alcohol and acetone | [1][3] |

Electrochemical Characteristics

The oxidizing power of potassium dichromate is fundamentally dependent on the reduction of the chromium(VI) in the dichromate ion (Cr₂O₇²⁻) to chromium(III) (Cr³⁺). This reaction is highly pH-dependent, requiring an acidic medium to proceed effectively, as indicated by the consumption of H⁺ ions in the half-reaction.[6][7] The standard electrode potential (E°) for this reduction is +1.33 V to +1.36 V.[8][9][10]

Data Presentation: Standard Reduction Potentials

| Half-Reaction | Standard Potential (E°) |

| Cr₂O₇²⁻ + 14H⁺ + 6e⁻ ⇌ 2Cr³⁺ + 7H₂O | +1.33 V[9][10] |

| Fe³⁺ + e⁻ ⇌ Fe²⁺ | +0.77 V[9][10] |

| I₂ + 2e⁻ ⇌ 2I⁻ | +0.54 V[10] |

The high positive E° value indicates that the dichromate ion is a strong oxidizing agent in acidic solutions.[9] The redox potential decreases as the pH increases, making it a less effective oxidant in neutral or alkaline media.[7]

Caption: Redox half-reaction of the dichromate ion in an acidic solution.

Applications in Analytical Chemistry: Dichrometry

Dichrometry is a redox titration method that uses a standardized solution of potassium dichromate to determine the concentration of reducing agents.[6] A primary application is the quantification of ferrous ions (Fe²⁺).[11] The endpoint is detected by the sharp color change of a redox indicator, or by the inherent color change from the orange of Cr₂O₇²⁻ to the green of Cr³⁺.[6][12]

Experimental Protocol: Determination of Ferrous Iron (Fe²⁺) by Dichromate Titration

This protocol details the steps for determining the concentration of an unknown Fe²⁺ solution.

1. Reagents and Preparation:

-

Standard Potassium Dichromate Solution (approx. 0.0167 M or 0.1 N): Accurately weigh approximately 1.2 g of analytical grade K₂Cr₂O₇.[11] Dissolve it in deionized water and transfer quantitatively to a 250 mL volumetric flask. Dilute to the mark and mix thoroughly.[11]

-

Unknown Ferrous Solution: Obtain the unknown solution containing Fe²⁺. If it is a solid, dissolve a precisely weighed amount in dilute sulfuric acid.

-

Sulfuric Acid (1 M): For acidification of the analyte solution.

-

Phosphoric Acid (85%): To complex the Fe³⁺ product, which sharpens the endpoint.

-

Redox Indicator: Sodium diphenylamine (B1679370) sulfonate solution (8 drops per titration).[11]

2. Titration Procedure:

-

Pipette a precise volume (e.g., 10.00 mL) of the unknown Fe²⁺ solution into a 250 mL Erlenmeyer flask.[11]

-

Add 25 mL of 1 M H₂SO₄ and 10 mL of 85% H₃PO₄ to the flask.[11]

-

Add 8 drops of sodium diphenylamine sulfonate indicator.[11]

-

Fill a clean burette with the standard K₂Cr₂O₇ solution and record the initial volume to ±0.01 mL.[11]

-

Titrate the Fe²⁺ solution with the K₂Cr₂O₇ solution, swirling the flask constantly.

-

The endpoint is reached when the solution changes to an intense, permanent purple color.[11]

-

Record the final burette volume. Repeat the titration at least two more times to ensure precision.

3. Calculations: The stoichiometry of the reaction is: Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O[11]

The molar ratio of dichromate to ferrous ion is 1:6.[11] The concentration of Fe²⁺ can be calculated using the formula: M_Fe²⁺ * V_Fe²⁺ = 6 * M_K₂Cr₂O₇ * V_K₂Cr₂O₇

Caption: Experimental workflow for the titration of Fe²⁺ with K₂Cr₂O₇.

Applications in Organic Synthesis

Potassium dichromate is a valuable oxidizing agent in organic chemistry, particularly for the oxidation of alcohols.[3][8] It is considered milder than potassium permanganate and can offer greater selectivity.[3] Under controlled conditions, primary alcohols can be oxidized to aldehydes, while more forcing conditions (e.g., heating under reflux) yield carboxylic acids.[3][8] Secondary alcohols are reliably oxidized to ketones, and tertiary alcohols are resistant to oxidation.[3][13]

Data Presentation: Oxidation of Alcohols

| Substrate | Conditions | Product |

| Primary Alcohol (R-CH₂OH) | Acidified K₂Cr₂O₇, Distillation | Aldehyde (R-CHO)[3][4] |

| Primary Alcohol (R-CH₂OH) | Acidified K₂Cr₂O₇, Reflux | Carboxylic Acid (R-COOH)[3][8] |

| Secondary Alcohol (R₂-CHOH) | Acidified K₂Cr₂O₇ | Ketone (R₂-C=O)[3][8] |

| Tertiary Alcohol (R₃-COH) | Acidified K₂Cr₂O₇ | No Reaction[3] |

Experimental Protocol: General Procedure for Oxidation of a Secondary Alcohol

This protocol outlines a general method for synthesizing a ketone from a secondary alcohol.

1. Reagents:

-

Secondary alcohol (e.g., menthol, cyclohexanol).

-

Potassium dichromate.

-

Concentrated sulfuric acid.

-

Water.

-

Diethyl ether (or other suitable extraction solvent).

-

Anhydrous sodium sulfate (B86663) (for drying).

2. Reaction Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a reflux condenser, prepare a solution of potassium dichromate in water.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid to the dichromate solution to form the acidic oxidizing mixture.

-

Dissolve the secondary alcohol in a minimal amount of a suitable solvent (if necessary) and place it in the dropping funnel.

-

Add the alcohol solution dropwise to the stirred, cooled dichromate mixture at a rate that maintains a controlled reaction temperature.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature, or warm gently, to ensure the reaction goes to completion. The color should change from orange to green.

3. Workup and Purification:

-

Pour the reaction mixture into a separatory funnel containing cold water.

-

Extract the product with diethyl ether (perform 2-3 extractions).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution (to neutralize any remaining acid) followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The crude ketone can be further purified by distillation or recrystallization.

Recent advancements have focused on developing more environmentally benign methods, such as the solvent-free oxidation of alcohols using potassium dichromate in the presence of Lewis acids like AlCl₃.[14][15] These methods can offer higher selectivity, milder conditions, and simpler workup procedures.[14]

Caption: Oxidation pathways for different classes of alcohols using K₂Cr₂O₇.

Safety Considerations

Potassium dichromate is a hexavalent chromium compound and must be handled with extreme care. It is classified as carcinogenic, mutagenic, and a reproductive toxin.[3][16] It is also highly corrosive and can cause severe damage to the eyes and skin upon contact.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory when working with this chemical. All waste containing chromium must be disposed of according to hazardous waste protocols.

References

- 1. byjus.com [byjus.com]

- 2. Potassium DiChromate: Structure, Preparation and Properties [allen.in]

- 3. Potassium dichromate - Wikipedia [en.wikipedia.org]

- 4. Potassium Dichromate (K2Cr2O7) [unacademy.com]

- 5. Potassium Dichromate (K2Cr2O7) - GeeksforGeeks [geeksforgeeks.org]

- 6. Dichrometry: Principles and Applications for Redox Titrations - Pharmacy Infoline [pharmacyinfoline.com]

- 7. researchgate.net [researchgate.net]

- 8. A Brief Note On The Applications Of Potassium Dichromate [unacademy.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. brainly.in [brainly.in]

- 11. Potassium Dichromate Titration [staff.buffalostate.edu]

- 12. youtube.com [youtube.com]

- 13. Understanding Oxidation Reactions in Organic Chemistry [lemon8-app.com]

- 14. Efficient, Solvent-Free Oxidation of Organic Compounds with Potassium Dichromate in the Presence of Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Redox chemistry with dichromate ions | Class experiment | RSC Education [edu.rsc.org]

An In-depth Technical Guide to the Chromate-Dichromate Equilibrium in Acidic Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the chromate-dichromate equilibrium in acidic aqueous solutions. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of this chemical system for applications ranging from analytical chemistry to the synthesis and analysis of chromium-containing compounds. This document details the core equilibrium, presents quantitative data for spectroscopic analysis, outlines rigorous experimental protocols, and provides visualizations of the chemical pathways.

Core Chemical Equilibrium

The interconversion between the yellow chromate (B82759) ion (CrO₄²⁻) and the orange dichromate ion (Cr₂O₇²⁻) is a classic example of a pH-dependent chemical equilibrium. In an aqueous solution, two chromate ions will dimerize in the presence of an acid to form one dichromate ion and a molecule of water. This reversible reaction is governed by Le Chatelier's principle, where the position of the equilibrium is sensitive to changes in the concentration of hydrogen ions (H⁺).

The fundamental equilibrium reaction is:

2CrO₄²⁻(aq) + 2H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l)

In acidic conditions, an increase in the concentration of H⁺ ions drives the equilibrium to the right, favoring the formation of the orange dichromate ion.[1][2] Conversely, in alkaline or basic conditions, the concentration of H⁺ ions is reduced, shifting the equilibrium to the left and favoring the formation of the yellow chromate ion.[2][3] This distinct color change provides a clear visual indication of the predominant species in the solution.[4]

The equilibrium is also influenced by temperature. An increase in temperature will favor the endothermic reaction. In the case of the chromate-dichromate equilibrium, heating a buffered solution can cause a shift towards the formation of dichromate, indicating the forward reaction is endothermic.

Quantitative Data Presentation

Accurate quantitative analysis of the chromate-dichromate equilibrium relies on spectrophotometric measurements. The molar absorptivity (ε) is a constant that relates the absorbance of a substance at a specific wavelength to its concentration. The following tables summarize the molar absorptivity values for potassium chromate in an alkaline solution and potassium dichromate in an acidic solution at various wavelengths.

| Potassium Chromate (in 0.05 N KOH) | |

| Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

| 220 | 2,890 |

| 240 | 3,690 |

| 260 | 4,280 |

| 280 | 3,520 |

| 300 | 1,650 |

| 320 | 1,390 |

| 340 | 3,180 |

| 360 | 4,590 |

| 373 | 4,820 |

| 380 | 4,180 |

| 400 | 1,890 |

Data adapted from a study on liquid absorbance standards.[1][5]

| Potassium Dichromate (in 0.001 M Perchloric Acid) | |

| Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

| 235 | 12,460 |

| 257 | 14,480 |

| 313 | 4,810 |

| 350 | 10,690 |

| 430 | 110 |

Data adapted from a study on acidic potassium dichromate solutions as ultraviolet absorbance standards.[6][7]

The accepted equilibrium constant (Kc) for the dimerization of hydrogen chromate ions (2HCrO₄⁻ ⇌ Cr₂O₇²⁻ + H₂O) is approximately 33 M⁻¹ at 25°C. The overall equilibrium constant for the reaction 2CrO₄²⁻ + 2H⁺ ⇌ Cr₂O₇²⁻ + H₂O can be derived from the acid dissociation constant of HCrO₄⁻ and the dimerization constant.

Experimental Protocols

Qualitative Demonstration of the Equilibrium Shift

This protocol provides a visual demonstration of the effect of pH on the chromate-dichromate equilibrium.

Materials:

-

0.1 M Potassium Chromate (K₂CrO₄) solution

-

0.1 M Potassium Dichromate (K₂Cr₂O₇) solution

-

6 M Hydrochloric Acid (HCl)

-

6 M Sodium Hydroxide (NaOH)

-

Test tubes

-

Dropping pipettes

Procedure:

-

To a test tube containing approximately 2-3 mL of 0.1 M potassium chromate solution (yellow), add 6 M HCl dropwise. Observe the color change to orange, indicating the formation of dichromate ions.[8]

-

To a separate test tube containing approximately 2-3 mL of 0.1 M potassium dichromate solution (orange), add 6 M NaOH dropwise. Observe the color change to yellow, indicating the formation of chromate ions.[8]

Spectrophotometric Determination of the Equilibrium Constant (Kc)

This protocol outlines the steps for the quantitative determination of the equilibrium constant for the chromate-dichromate reaction using UV-Visible spectrophotometry.

Materials and Equipment:

-

UV-Visible Spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Stock solutions of Potassium Chromate (K₂CrO₄) and Potassium Dichromate (K₂Cr₂O₇) of accurately known concentrations (e.g., 1.00 x 10⁻³ M)

-

Buffer solutions of varying pH (e.g., pH 4, 5, 6, 7)

-

Volumetric flasks and pipettes

-

pH meter

Procedure:

Part A: Determination of Molar Absorptivities

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of K₂CrO₄ in a basic solution (e.g., 0.05 M KOH) by serial dilution of the stock solution.

-

Prepare a series of standard solutions of K₂Cr₂O₇ in an acidic solution (e.g., 0.01 M H₂SO₄) by serial dilution of the stock solution.

-

-

Spectrophotometric Measurements:

-

Measure the absorbance of each standard solution at two selected wavelengths. Good choices are around 373 nm (where chromate absorbs strongly) and 450 nm (where dichromate has a significant absorbance).

-

Use the basic and acidic solutions as blanks for the chromate and dichromate standards, respectively.

-

-

Data Analysis:

-

Plot absorbance versus concentration for each species at each wavelength to create a Beer-Lambert law calibration curve.

-

The slope of each line corresponds to the molar absorptivity (ε) for that species at that wavelength.

-

Part B: Determination of the Equilibrium Constant

-

Preparation of Equilibrium Mixtures:

-

Prepare a series of solutions with a constant total chromium concentration by mixing known volumes of the K₂CrO₄ stock solution and a buffer solution in volumetric flasks. The varying pH of the buffers will establish different equilibrium positions.

-

-

Spectrophotometric Measurements:

-

Measure the absorbance of each equilibrium mixture at the two wavelengths selected in Part A.

-

-

Data Analysis and Calculation of Kc:

-

For each equilibrium mixture, the total absorbance at each wavelength is the sum of the absorbances of the individual chromate and dichromate ions. This gives a system of two simultaneous equations with two unknowns (the concentrations of CrO₄²⁻ and Cr₂O₇²⁻):

-

A₁ = ε(CrO₄²⁻, λ₁) [CrO₄²⁻] * l + ε(Cr₂O₇²⁻, λ₁) [Cr₂O₇²⁻] * l

-

A₂ = ε(CrO₄²⁻, λ₂) [CrO₄²⁻] * l + ε(Cr₂O₇²⁻, λ₂) [Cr₂O₇²⁻] * l (where l is the path length, typically 1 cm)

-

-

Solve these equations to find the equilibrium concentrations of [CrO₄²⁻] and [Cr₂O₇²⁻] for each mixture.

-

Measure the pH of each equilibrium mixture.

-

Calculate the equilibrium constant, Kc, for each mixture using the expression:

-

Kc = [Cr₂O₇²⁻] / ([CrO₄²⁻]² [H⁺]²)

-

-

Average the calculated Kc values to obtain the final result.

-

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows described in this guide.

Caption: The core chemical equilibrium between chromate and dichromate ions.

Caption: Experimental workflow for the spectrophotometric determination of Kc.

References

- 1. An Alkaline Solution of Potassium Chromate as a Transmittancy Standard in the Ultraviolet* [opg.optica.org]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. Chromate-Dichromate Equilibrium [chemedx.org]

- 4. digipac.ca [digipac.ca]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. Acidic Potassium Dichromate Solutions as Ultraviolet Absorbance Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potassium Dichromate (235-430 nm) [starna.com]

- 8. Chromate Dichromate Equilibrium | Department of Chemistry | University of Washington [chem.washington.edu]

A Technical Guide to the Oxidation States of Chromium in Common Reagents

For researchers, scientists, and professionals in drug development, a precise understanding of the oxidation states of chromium in various reagents is paramount for predictable and controlled chemical transformations. This guide provides an in-depth analysis of the common oxidation states of chromium, focusing on their manifestation in widely used laboratory reagents.

Core Concepts of Chromium Oxidation States

Chromium, a first-row transition metal, is notable for its ability to exist in a range of oxidation states, from -2 to +6. However, the most chemically significant and stable oxidation states in aqueous solutions and common reagents are Cr(II) , Cr(III) , and Cr(VI) .[1] The reactivity and function of a chromium-containing reagent are dictated by the oxidation state of the chromium center.

-

Chromium(VI): The Oxidant. In its +6 oxidation state, chromium is a powerful oxidizing agent.[2] This is the basis for a large family of reagents used in organic synthesis, particularly for the oxidation of alcohols.

-

Chromium(III): The Stable Product. The +3 oxidation state is the most stable form of chromium.[3] In the course of an oxidation reaction, Cr(VI) reagents are typically reduced to the more stable Cr(III) state.[4]

-

Chromium(II): The Reductant. The +2 oxidation state is a strong reducing agent and is readily oxidized to Cr(III).[2]

Quantitative Data: Redox Potentials

The oxidizing or reducing power of a chromium species can be quantified by its standard electrode potential (E°). This data is crucial for predicting the feasibility and driving force of a redox reaction.

| Half-Reaction | Standard Potential (E°) [V] vs. SHE | Conditions |

| Cr₂O₇²⁻ + 14H⁺ + 6e⁻ ⇌ 2Cr³⁺ + 7H₂O | +1.33 | Acidic Solution |

| CrO₄²⁻ + 4H₂O + 3e⁻ ⇌ Cr(OH)₃(s) + 5OH⁻ | -0.13 | Basic Solution |

| Cr³⁺ + e⁻ ⇌ Cr²⁺ | -0.41 | Acidic Solution |

| Cr³⁺ + 3e⁻ ⇌ Cr(s) | -0.74 | Acidic Solution |

| Cr²⁺ + 2e⁻ ⇌ Cr(s) | -0.91 | Acidic Solution |

Chromium(VI) Oxidizing Agents: A Closer Look

A variety of reagents utilize chromium in its +6 oxidation state. While all are potent oxidants, their reactivity and selectivity are modified by the ligands attached to the chromium center and the reaction conditions.

| Reagent Name | Formulation | Primary Use | Oxidation State of Cr |

| Jones Reagent | CrO₃ in H₂SO₄ (aq) and acetone | Strong oxidation of primary alcohols to carboxylic acids and secondary alcohols to ketones.[5][6][7] | +6 |

| Collins Reagent | Complex of CrO₃ with pyridine (B92270) in dichloromethane (B109758) (CrO₃·2C₅H₅N) | Milder oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[8][9][10] | +6 |

| Pyridinium Chlorochromate (PCC) | [C₅H₅NH]⁺[CrO₃Cl]⁻ in dichloromethane | Selective oxidation of primary alcohols to aldehydes.[11][12][13][14] | +6 |

| Pyridinium Dichromate (PDC) | ([C₅H₅NH]⁺)₂[Cr₂O₇]²⁻ | Versatile, can oxidize primary alcohols to aldehydes or carboxylic acids depending on the solvent. | +6 |

| Chromate/Dichromate Salts | K₂CrO₄, K₂Cr₂O₇ | Used in acidic solutions as strong oxidizing agents.[15][16][17] | +6 |

Logical Relationships of Cr(VI) Reagents

The following diagram illustrates the relationships between common Cr(VI) oxidizing agents, all of which are derived from chromium trioxide.

Experimental Protocols for Determining Chromium Oxidation States

The determination of the specific oxidation state of chromium in a sample is critical for quality control and mechanistic studies. Several analytical techniques can be employed for this purpose.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Methodology:

-

Sample Preparation: The solid sample is placed in an ultra-high vacuum chamber. Surface cleaning by gentle sputtering with an ion beam may be necessary to remove surface contaminants.[15]

-

X-ray Irradiation: The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα or Mg Kα).[15]

-

Photoelectron Emission: The X-rays induce the emission of core-level electrons from the chromium atoms.

-

Energy Analysis: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

-

Spectrum Generation: A spectrum is generated by plotting the number of detected electrons versus their binding energy.

-

Oxidation State Determination: The binding energy of the Cr 2p core level is sensitive to the oxidation state of the chromium atom. By comparing the measured binding energy to a database of known chromium compounds, the oxidation state can be determined. Deconvolution of the Cr 2p peak can be used to identify and quantify the relative amounts of different oxidation states (e.g., Cr(III) and Cr(VI)).[15][18]

X-ray Absorption Near Edge Structure (XANES) Spectroscopy

XANES is a type of X-ray absorption spectroscopy that is sensitive to the formal oxidation state and coordination geometry of an absorbing atom.

Methodology:

-

Sample Preparation: The sample can be a solid or a liquid. For solids, it is often ground into a fine powder and pressed into a pellet.

-

Synchrotron Radiation: The sample is exposed to a tunable, high-intensity X-ray beam from a synchrotron source.

-

Energy Scan: The energy of the X-ray beam is scanned across the chromium K-edge (the binding energy of the 1s core electron).

-

Absorption Measurement: The absorption of X-rays by the sample is measured as a function of the incident X-ray energy.

-

Spectrum Analysis: The position and features of the absorption edge, particularly the pre-edge peak, are indicative of the oxidation state and local electronic structure of the chromium atoms. The absorption edge shifts to higher energies with an increasing oxidation state. The relative heights of pre-edge peaks can be used to quantify the proportions of different oxidation states.[17]

Titrimetric Determination of Chromium(VI)

This is a classic wet chemical method for quantifying the amount of Cr(VI) in a sample.

Methodology:

-

Sample Preparation: A known volume or mass of the sample is dissolved in an appropriate solvent. For the analysis of Cr(III), a pre-oxidation step to convert Cr(III) to Cr(VI) is required.[16]

-

Acidification: The solution is acidified, typically with sulfuric acid.[16]

-

Titration: The solution is titrated with a standardized solution of a reducing agent, such as ammonium (B1175870) iron(II) sulfate.[16]

-

Endpoint Detection: The endpoint of the titration can be determined potentiometrically or with a colorimetric indicator. The color change from the orange of Cr(VI) to the green of Cr(III) can also be used, though it is less precise.

-

Calculation: The concentration of Cr(VI) in the original sample is calculated based on the stoichiometry of the redox reaction and the volume of titrant used.

Experimental Workflow: XPS Analysis of a Chromium-Containing Sample

The following diagram illustrates a typical workflow for determining the oxidation state of chromium on the surface of a solid sample using XPS.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxidation states of chromium | MEL Chemistry [melscience.com]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Determination of chromium oxidation state by X-ray fluorescence spectrometry: application to chromium(VI) and chromium(III) determination in occupational hygiene samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. surfacesciencewestern.com [surfacesciencewestern.com]

- 8. chclab-chem.nsysu.edu.tw [chclab-chem.nsysu.edu.tw]

- 9. pubs.acs.org [pubs.acs.org]

- 10. [0705.3355] XANES determination of chromium oxidation states in glasses: comparison with optical absorption spectroscopy [arxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. 4 Screening method to determine hexavalent chromium in surfaces – Environmental Project No. 1292 2009 – Development and use of screening methods to determine chromium (VI) and brominated flame retardants in electrical and electronic equipment [www2.mst.dk]

- 13. jeest.ub.ac.id [jeest.ub.ac.id]

- 14. filab.fr [filab.fr]

- 15. xylemanalytics.com [xylemanalytics.com]

- 16. researchgate.net [researchgate.net]

- 17. TESCAN ANALYTICS - THEMATICS [tescan-analytics.com]

- 18. nsrrc.org.tw [nsrrc.org.tw]

A Technical Guide to the Historical Applications of Chromic Acid in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical applications of chromic acid in scientific research. For many decades, chromic acid was a fundamental tool in the laboratory, valued for its potent oxidizing properties. This document details its significant roles in organic synthesis, the cleaning of laboratory glassware, and as a fixative in histology, providing a retrospective look at the chemical workhorses of the past.

Chromic Acid in Organic Synthesis: The Jones Oxidation

Chromic acid and its derivatives were pivotal reagents in organic chemistry, particularly for the oxidation of alcohols. The most prominent of these methods is the Jones oxidation, which provided an efficient means to convert primary and secondary alcohols to carboxylic acids and ketones, respectively.[1][2] Developed in the mid-20th century, the Jones oxidation became a standard procedure due to its reliability and high yields.[1][2]

Data Presentation: Jones Oxidation of Various Alcohols

The following tables summarize the reaction conditions and yields for the Jones oxidation of a variety of primary and secondary alcohols, compiled from historical laboratory data.

Table 1: Oxidation of Primary Alcohols to Carboxylic Acids

| Substrate | Product | Reaction Time | Temperature (°C) | Yield (%) |

| Benzyl (B1604629) alcohol | Benzoic acid | 4 h | <30 | >90 |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzoic acid | 15 min | Room Temp | 92 |

| 1-Heptanol | Heptanoic acid | 1 h | Room Temp | 85 |

| 1-Octanol | Octanoic acid | 1.5 h | Room Temp | 88 |

| Cyclohexylmethanol | Cyclohexanecarboxylic acid | 2 h | Room Temp | 80 |

Data sourced from historical organic synthesis literature.

Table 2: Oxidation of Secondary Alcohols to Ketones

| Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Cyclooctanol | Cyclooctanone | 0.5 | 25-30 | 92 |

| 2-Octanol | 2-Octanone | 1 | 25 | 89 |

| Cholesterol | Cholestenone | 2 | Room Temp | 85 |

| 9α-Chloro-5α-androstane-3β,11β,17β-triol | 9α-Chloro-5α-androstane-3,11,17-trione | - | Room Temp | 85 |

| 9α-Fluoro-5α-androstane-3β,11β,17β-triol | 9α-Fluoro-5α-androstane-3,11,17-trione | - | Room Temp | 81 |

Data sourced from historical organic synthesis literature.

Experimental Protocols

Protocol 1: Preparation of Jones Reagent

Materials:

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

Procedure:

-

In a beaker, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).

-

Carefully and slowly, with stirring, add this mixture to 50 mL of water.

-

Allow the solution to cool to room temperature. The final volume is approximately 73 mL.[3]

Protocol 2: Oxidation of a Primary Alcohol to a Carboxylic Acid (e.g., Benzyl Alcohol to Benzoic Acid)

Materials:

-

Benzyl alcohol

-

Jones reagent

-

Isopropanol (B130326) (for quenching)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzyl alcohol (5.4 g, 50 mmol) in 100 mL of acetone. Cool the flask in an ice-water bath.[3]

-

Addition of Jones Reagent: Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. The temperature should be maintained below 30°C. A color change from orange-red to green should be observed. Continue adding the reagent until the orange-red color persists.[3]

-

Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

-

Workup: Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.

-

Isolation: Remove the acetone by rotary evaporation. Add 100 mL of water to the residue and extract the aqueous layer with three 50 mL portions of diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid. The product can be further purified by recrystallization.[3]

Signaling Pathways and Experimental Workflows

Chromic Acid as a Laboratory Cleaning Agent

Historically, one of the most widespread applications of chromic acid in research was for the cleaning of laboratory glassware.[1] A saturated solution of potassium or sodium dichromate in concentrated sulfuric acid, often called "chromic acid cleaning solution" or "chromerge," was a powerful oxidizing agent capable of removing stubborn organic residues.[1]

Data Presentation: Comparative Cleaning Efficacy

While historical quantitative data is scarce, modern studies comparing chromic acid to safer alternatives provide insight into its efficacy.

Table 3: Comparative Efficacy of Chromic Acid and an EDTA-Organosulfonate Detergent in Removing Baked-On Residues from Glassware

| Cleaning Agent | Mean % Lipid Removed (± SD) | Mean % Protein Removed (± SD) |

| Chromic Acid in Sulfuric Acid | 99.78 ± 0.13% | >99.98% |

| EDTA-Organosulfonate Detergent | 99.72 ± 0.23% | >99.98% |

Data adapted from "A less hazardous chromic acid substitute for cleaning glassware" by L. M. Fischer, et al., which demonstrates that modern detergents can match the cleaning power of chromic acid for certain residues.

Experimental Protocols

Protocol 3: Preparation of Chromic Acid Cleaning Solution

Materials:

-

Sodium dichromate (Na₂Cr₂O₇) or Potassium dichromate (K₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Heavy-walled borosilicate glass beaker

Procedure:

-

In a heavy-walled borosilicate glass beaker, dissolve 200 g of sodium dichromate in 100 mL of distilled water.

-

Cool the solution in an ice bath.

-

Slowly and with constant stirring, add 1500 mL of concentrated sulfuric acid. This should be done in a fume hood with appropriate personal protective equipment.

-

The mixture is extremely corrosive and should be stored in a glass-stoppered bottle in a safe place. The solution is ready for use once cooled.[4]

Protocol 4: General Glassware Cleaning Procedure

Procedure:

-

Pre-cleaning: Mechanically remove as much residue as possible. Wash with detergent and rinse with tap water.

-

Soaking: Immerse the pre-cleaned glassware in the chromic acid solution in a designated container within a chemical fume hood. Soaking time can range from a few minutes to overnight, depending on the level of contamination.[5]

-

Rinsing: Carefully remove the glassware and rinse thoroughly under running tap water. It is crucial to remove all traces of the acid.

-

Final Rinse: Perform a final rinse with distilled or deionized water.

Experimental Workflow

Chromic Acid in Histology: A Historical Fixative

Before the widespread adoption of formaldehyde-based fixatives, chromic acid and its salts were key components of various fixative solutions in histology and microscopy.[1] These fixatives were valued for their ability to harden tissues and preserve cellular structures, though they were known for slow penetration and could cause some tissue shrinkage.[1] One of the most notable chromic acid-containing fixatives was Flemming's solution.

Data Presentation: Effects of Chromic Acid-Based Fixatives

Experimental Protocols

Protocol 5: Preparation and Use of Flemming's Solution

Materials:

-

1% aqueous solution of chromic acid

-

2% aqueous solution of osmic acid

-

Glacial acetic acid

Procedure:

-

Preparation of Flemming's Solution:

-

Combine 15 mL of 1% aqueous chromic acid.

-

Add 4 mL of 2% aqueous osmic acid.

-

Just before use, add 1 mL of glacial acetic acid.

-

The solution is unstable and must be prepared fresh.[1]

-

-

Fixation:

-

Post-Fixation Treatment:

-

After fixation, wash the tissue in running tap water for several hours to remove excess fixative before proceeding with dehydration and embedding.

-

Logical Relationships in Histological Fixation

References

- 1. benchchem.com [benchchem.com]

- 2. Jones oxidation - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. SOP for Cleaning of Microbiological Glassware with Chromic Acid Mixture | Pharmaguideline [pharmaguideline.com]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. stainsfile.com [stainsfile.com]

- 8. JaypeeDigital | Tissue Fixation [jaypeedigital.com]

The Fundamental Reaction Mechanism of Chromic Acid Oxidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reaction mechanism of chromic acid oxidation of alcohols. It is intended for an audience with a strong background in organic chemistry, offering a detailed exploration of the reaction kinetics, stereochemistry, and the experimental evidence that underpins our current understanding of this important transformation.

Core Reaction Mechanism

The oxidation of alcohols by chromic acid (H₂CrO₄) is a cornerstone of organic synthesis, providing a reliable method for the conversion of primary alcohols to carboxylic acids and secondary alcohols to ketones.[1][2][3] Tertiary alcohols, lacking an alpha-hydrogen, are generally not oxidized under these conditions.[2][3] The reaction is typically carried out in the presence of sulfuric acid, and the active oxidant, chromic acid, is often generated in situ from chromium trioxide (CrO₃) or a dichromate salt (e.g., K₂Cr₂O₇).[2][3]

The generally accepted mechanism proceeds through two key stages:

-

Formation of a Chromate (B82759) Ester: The alcohol oxygen attacks the chromium atom of chromic acid in a rapid and reversible step to form a chromate ester intermediate.[3][4]

-

Rate-Determining C-H Bond Cleavage: The crucial step involves the cleavage of the C-H bond at the alpha-carbon, leading to the formation of the carbonyl compound and a reduced chromium species.[1]

The overall stoichiometry for the oxidation of a secondary alcohol is:

3 R₂CHOH + 2 H₂CrO₄ + 6 H⁺ → 3 R₂C=O + 2 Cr³⁺ + 8 H₂O

For a primary alcohol, the initially formed aldehyde is further oxidized to a carboxylic acid:

3 RCH₂OH + 4 H₂CrO₄ + 12 H⁺ → 3 RCOOH + 4 Cr³⁺ + 16 H₂O

The oxidation of the intermediate aldehyde is believed to proceed through the formation of a chromate ester of the aldehyde hydrate.

The Role of Intermediate Chromium Species

The oxidation process involves the reduction of chromium from the +6 oxidation state to the +3 state. This reduction is thought to occur in single-electron or two-electron steps, involving intermediate chromium species such as Cr(V) and Cr(IV). Evidence from trapping experiments and studies on oxidative cleavage of certain substrates suggests that Cr(IV) can be a key intermediate that leads to one-electron oxidation pathways.[5]

The following diagram illustrates the central mechanistic pathway for the oxidation of a secondary alcohol:

Figure 1: Core mechanism of chromic acid oxidation of a secondary alcohol.

Quantitative Data and Mechanistic Probes

The proposed mechanism is supported by a wealth of quantitative data from kinetic studies, including kinetic isotope effects and linear free-energy relationships.

Kinetic Isotope Effect (KIE)

A key piece of evidence for the rate-determining cleavage of the α-C-H bond is the observation of a significant primary kinetic isotope effect (kH/kD) when the α-hydrogen is replaced by deuterium. The magnitude of the KIE is typically in the range of 5-8, indicating that the C-H bond is substantially broken in the transition state of the rate-limiting step.

| Alcohol | kH/kD | Conditions | Reference |

| Isopropyl alcohol | ~7 | Aqueous solution | [6](--INVALID-LINK--) |

| Benzhydrol | 7.5 | - | [7](--INVALID-LINK--) |

| p-Tolyltrifluoromethylcarbinol | 7.40 | 77.2% Acetic acid, 25°C | [8] |

| 3,5-Dinitrophenyltrifluoromethylcarbinol | 12.93 | 77.2% Acetic acid, 25°C | [8] |

| Bicyclo[2.2.1]heptan-2-ol | 5.88 | Aqueous acidic solution, 25°C | [9] |

| Bicyclo[2.2.2]octan-2-ol | 6.05 | Aqueous acidic solution, 15°C | [9] |

Substituent Effects and Hammett Plots

The electronic effect of substituents on the rate of oxidation of benzyl (B1604629) alcohols and related aromatic systems provides further insight into the mechanism. The reaction rate is accelerated by electron-donating groups and retarded by electron-withdrawing groups. A plot of the logarithm of the rate constant (log k) versus the Hammett substituent constant (σ) is often linear, and the slope of this line, the reaction constant (ρ), gives a measure of the sensitivity of the reaction to electronic effects.

For the chromic acid oxidation of substituted benzyl alcohols, a negative ρ value is typically observed, indicating the development of positive charge at the reaction center in the transition state. This is consistent with a mechanism involving hydride transfer or a transition state with significant C-H bond polarization. However, some studies have reported non-linear Hammett plots, suggesting a change in the rate-determining step or the transition state structure across the series of substituents.[10]

| Substituted Alcohol Series | ρ (rho) value | Conditions | Reference |

| Substituted α-phenylethanols | -1.16 | 93% Acetone (B3395972) | [11] |

| Aryltrifluoromethylcarbinols | -1.01 | 77.2% Acetic acid | [8] |

| Substituted propan-2-ols | -1.60 | Aqueous acetic acid | [12] |

| Diarylcarbinols | -0.879 | 80 wt% Acetic acid | [6] |

| Substituted benzyl alcohols | -0.69 | DMF, 308 K | [13] |

Stereochemistry

The stereochemistry of the chromic acid oxidation of chiral alcohols has been investigated to understand the geometry of the transition state. The reaction generally proceeds with a high degree of stereoselectivity, and the outcome can be influenced by the steric environment around the reaction center. For cyclic alcohols, the relative rates of oxidation of axial and equatorial hydroxyl groups have been studied extensively, providing insights into the steric requirements of the chromate ester formation and the subsequent elimination step.

Experimental Protocols

General Procedure for Jones Oxidation of a Secondary Alcohol

The Jones oxidation is a widely used method for the oxidation of alcohols using a solution of chromium trioxide in aqueous sulfuric acid and acetone.[14]

Materials:

-

Secondary alcohol

-

Acetone (reagent grade)

-

Jones reagent (prepared by dissolving 25 g of CrO₃ in 25 mL of concentrated H₂SO₄ and carefully adding 75 mL of water)[14]

-

Diethyl ether or ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Dissolve the secondary alcohol in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice-water bath.

-

Slowly add the Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature below 20°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess oxidant by adding isopropanol dropwise until the orange color of Cr(VI) is replaced by the green color of Cr(III).

-

Add water to the reaction mixture and extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.

-

Purify the product by distillation or chromatography as needed.

The following diagram illustrates a typical experimental workflow for a Jones oxidation:

Figure 2: Experimental workflow for Jones oxidation.

Protocol for a Kinetic Study of Chromic Acid Oxidation

Kinetic studies are essential for elucidating the reaction mechanism. The following is a general protocol for determining the rate law of the chromic acid oxidation of an alcohol.

Materials:

-

Alcohol substrate

-

Potassium dichromate (K₂Cr₂O₇) or chromium trioxide (CrO₃)

-

Sulfuric acid (H₂SO₄)

-

Solvent (e.g., aqueous acetic acid or aqueous acetone)

-

UV-Vis spectrophotometer

-

Thermostatted cell holder

Procedure:

-

Prepare stock solutions of the alcohol, the chromium(VI) source, and sulfuric acid of known concentrations.

-

In a typical experiment, the reaction is initiated by mixing the solutions in a cuvette placed in a thermostatted cell holder of a UV-Vis spectrophotometer. The concentrations should be chosen to ensure pseudo-first-order conditions with respect to the limiting reagent (usually the chromium(VI) species).

-

The disappearance of the chromium(VI) species is monitored over time by measuring the decrease in absorbance at a wavelength where it has a strong absorption (e.g., around 350-380 nm).

-

The pseudo-first-order rate constant (k_obs) is determined from the slope of a plot of ln(absorbance) versus time.

-

By systematically varying the concentrations of the alcohol and the acid, the order of the reaction with respect to each component can be determined, and the overall rate law can be established.[15]

The logical relationship for determining the rate law is depicted in the following diagram:

Figure 3: Logical workflow for the determination of the rate law.

Conclusion

The fundamental reaction mechanism of chromic acid oxidation of alcohols is a well-established process supported by extensive experimental evidence. The formation of a chromate ester followed by a rate-determining C-H bond cleavage remains the central feature of the accepted mechanism. Quantitative studies, particularly kinetic isotope effects and substituent effects, have been instrumental in refining our understanding of the transition state and the electronic demands of the reaction. This in-depth knowledge is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic strategies in the fields of chemical research and drug development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]

- 3. chemistnotes.com [chemistnotes.com]

- 4. Chromic acid oxidation of an alcohol (Section 11-2A) occurs ... | Study Prep in Pearson+ [pearson.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. open.library.ubc.ca [open.library.ubc.ca]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. ias.ac.in [ias.ac.in]

- 13. [PDF] A Study for Kinetics and Oxidation Reaction of Substituted Benzyl Alcohols Using Cr(VI)-6-Methylquinoline | Semantic Scholar [semanticscholar.org]

- 14. benchchem.com [benchchem.com]

- 15. Oxidation of Alcohols by Chromium(VI) | Chem Lab [chemlab.truman.edu]

Methodological & Application

Application Notes and Protocols: Jones Oxidation of Secondary Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Jones oxidation is a widely utilized and powerful method in organic synthesis for the oxidation of secondary alcohols to ketones.[1] Developed by Sir Ewart Jones, the reaction employs a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, commonly known as the Jones reagent, with acetone (B3395972) typically serving as the solvent.[1] This oxidation is valued for its efficiency, high yields, and the use of inexpensive, readily available reagents.[2] A characteristic feature of the Jones oxidation is the visual endpoint indication, where the orange-red color of the Cr(VI) reagent changes to a green color, signifying the presence of the reduced Cr(III) species.[1]